3-Demethyl Colchicine-d3

説明

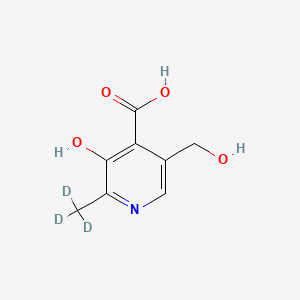

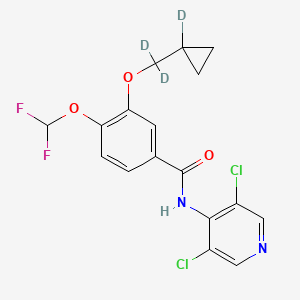

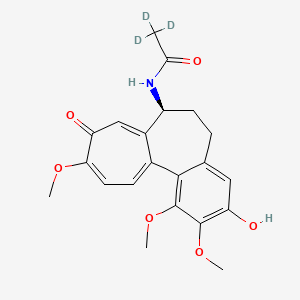

3-Demethyl Colchicine-d3 is the labelled analogue of 3-Demethyl Colchicine, which is a metabolite of Colchicine . Colchicine is a medication used for the treatment of gout . It has a molecular formula of C21H20D3NO6 and a molecular weight of 388.43 .

Synthesis Analysis

Biotransformation of colchicine into its pharmacologically active regiospecific derivative 3-Demethyl Colchicine (3-DMC) mediated by microbial monooxygenases is an economic and promising strategy for the production of this inexpensive and potent anti-cancer drug . The optimum parameters for maximum recovery of 3-DMC are temperature (50°C), pH (10), and process time (120 minutes) when chloroform (1% v/v) is used as an extraction solvent .Molecular Structure Analysis

The molecular structure of this compound consists of a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms . The exact structure can be found in various chemical databases .科学的研究の応用

Bioconversion and Production

- The bioconversion of colchicine into its pharmacologically active derivative, 3-demethylated colchicine (3-DMC), using P450BM3 enzyme and Bacillus megaterium, presents a promising and economical strategy for producing this potent anticancer drug. The utilization of continuous stirred tank reactor (CSTR) and packed-bed reactor (PBR) demonstrates significant efficiency in the production process (Dubey et al., 2013).

Extraction Optimization

- The optimization of process parameters for the extraction of 3-DMC from fermentation broth has been significantly improved through the application of response surface methodology (RSM) and central composite design (CCD), emphasizing the impact of temperature, pH, and process time on the recovery of 3-DMC (Dubey et al., 2011).

Anticancer Drug Development

- The production of 3-DMC, a colchicine derivative, via fermentation using Bacillus megaterium ACBT03 has been explored. The process optimization, considering nutritional components and fermentation parameters, contributes to developing anticancer drugs from colchicine derivatives (Dubey & Behera, 2011).

Recombinant Bacterial Systems

- The use of recombinant Escherichia coli expressing P450 BM-3 for the enhanced bioconversion of colchicine into 3-DMC highlights the potential of genetic engineering in improving the efficiency of drug production processes (Dubey et al., 2013).

Solvent System Optimization

- Research on optimizing solvent systems for maximizing 3-DMC recovery using response surface methodology offers insights into improving the commercial viability of this biotransformed anti-cancer drug (Jawed et al., 2015).

Bacterial Strain Development

- The development of mutant strains of Bacillus megaterium for enhanced demethylation of colchicine, leading to higher yields of 3-DMC, underscores the role of microbial genetic modification in pharmaceutical production (Dubey et al., 2008).

作用機序

Target of Action

3-Demethyl Colchicine-d3, a derivative of colchicine, primarily targets the microtubules in cells . Microtubules are protein structures that play a crucial role in cell division, intracellular transport, and maintaining cell shape .

Mode of Action

The compound interacts with its targets by binding to tubulin, a protein that makes up microtubules . This binding disrupts the polymerization of tubulin into microtubules, thereby inhibiting cell division . The compound also likely interferes with the intracellular assembly of the inflammasome complex present in neutrophils and monocytes that mediates activation of interleukin-1β, an inflammatory mediator .

Biochemical Pathways

The disruption of microtubule formation affects various biochemical pathways. It inhibits the mitotic spindle formation, leading to cell cycle arrest at the G2/M phase . This arrest prevents the cell from dividing, which can lead to cell death . Additionally, the compound’s interference with the inflammasome complex can reduce inflammation .

Pharmacokinetics

It is known that colchicine, the parent compound, has a long terminal half-life . The main route of colchicine elimination is biliary excretion . Therefore, the pharmacokinetics of this compound might be similar, but further studies are needed to confirm this.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell division and reduction of inflammation . These effects make the compound potentially useful in the treatment of diseases characterized by rapid cell division or inflammation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s transformation into 2-O-demethyl-colchicine (M1) and 3-O-demethl-colchicine (M2) by Streptomyces griseus ATCC 13273 was found to be more efficient when DMF was used as a co-solvent . This suggests that the solvent environment can affect the compound’s bioavailability and efficacy.

生化学分析

Biochemical Properties

3-Demethyl Colchicine-d3 interacts with various biomolecules in biochemical reactions. It is a product of the regio-selective demethylation of colchicine at C-2 and C-3 . This process is catalyzed by Streptomyces griseus ATCC 13273 . The demethylation process involves the interaction with enzymes and proteins, leading to the formation of 2-O-demethyl-colchicine and 3-O-demethyl-colchicine .

Cellular Effects

The cellular effects of this compound are primarily observed in its role in colchicine biotransformation. In Bacillus megaterium, the adaptation to different concentrations of colchicine for its bioconversion to pharmacologically active 3-demethylated colchicine results in changes in cell shape and decreased cell wall and plasma membrane thickness .

Molecular Mechanism

The molecular mechanism of action of this compound is related to its formation through the demethylation of colchicine. The process is regio-selective, occurring at C-2 and C-3 of the colchicine molecule . This transformation is catalyzed by Streptomyces griseus ATCC 13273 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, during the biotransformation of thiocolchicine into thiocolchicoside, a partial and transitory accumulation of 3-O-demethyl-thiocolchicine is observed, followed by the formation of the glucosyl-derivative, thiocolchicoside .

Metabolic Pathways

The metabolic pathways of this compound involve the demethylation of colchicine, a process catalyzed by Streptomyces griseus ATCC 13273 . This process is part of the broader metabolic pathways of colchicine, which involve amino acid precursors, phenylalanine, and tyrosine .

特性

IUPAC Name |

2,2,2-trideuterio-N-[(7S)-3-hydroxy-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-17(25)20(27-3)21(28-4)19(12)13-6-8-18(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRRUSQGIRBEMRN-VSLDJYOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693408 | |

| Record name | N-[(7S)-3-Hydroxy-1,2,10-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl](~2~H_3_)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314417-96-3 | |

| Record name | N-[(7S)-3-Hydroxy-1,2,10-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl](~2~H_3_)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。